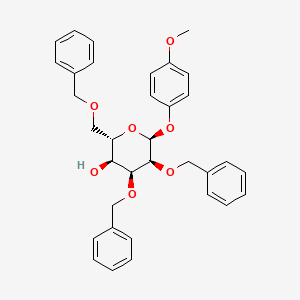![molecular formula C13H14N2O3 B3030187 Tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate CAS No. 877060-55-4](/img/structure/B3030187.png)
Tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-formyl-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various pharmacologically active molecules. It is characterized by the presence of a pyrrolopyridine core, a formyl group, and a tert-butyl ester moiety. This compound is relevant in the field of medicinal chemistry due to its potential in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of related pyrrole-3-carboxylic acid derivatives has been achieved through a one-step continuous flow method starting from tert-butyl acetoacetates, amines, and 2-bromoketones. This method utilizes the HBr byproduct from the Hantzsch reaction to hydrolyze the tert-butyl esters in situ, providing the corresponding acids in a single microreactor . Another study reports the large-scale preparation of a similar compound, (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, which is an intermediate for nicotinic acetylcholine receptor agonists. This synthesis involves a one-pot process with three transformations, including debenzylation and ring hydrogenation .
Molecular Structure Analysis
The molecular structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a related compound, has been elucidated using X-ray diffraction studies. It crystallizes in the triclinic space group P1, with the proline ring adopting an envelope conformation . This provides insight into the three-dimensional arrangement of atoms in similar tert-butyl pyrrolidine carboxylates, which is crucial for understanding their reactivity and interaction with biological targets.
Chemical Reactions Analysis
Tert-butyl pyrrolidine carboxylates undergo various chemical transformations. For instance, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate reacts with maleic anhydride to form a Diels-Alder endo-adduct, and further reactions with electrophilic and nucleophilic reagents have been explored . Additionally, the regioselective synthesis of 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid demonstrates the ability to direct substitutions to specific positions on the pyrrole ring due to the steric influence of the tert-butyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl pyrrolidine carboxylates are influenced by their functional groups and molecular structure. For example, the presence of the tert-butyl group imparts steric bulk, affecting the compound's solubility and reactivity. The formyl group is a key functional handle that allows for further chemical modifications, such as the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs . The crystal structure analysis provides information on the compound's solid-state properties, such as melting point and stability .
Applications De Recherche Scientifique
1. Intermediate for Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound to Tert-butyl 3-formyl-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, has been identified as an important intermediate in the synthesis of small molecule anticancer drugs. This compound was synthesized with a high total yield of 71.4%, making it significant for drug development, especially for overcoming drug resistance in cancer treatment (Zhang, Ye, Xu, & Xu, 2018).
2. Role in Bone Fracture Healing
A derivative of Tert-butyl 3-formyl-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, specifically CP-533,536, is being investigated for its role as an EP2 receptor-selective prostaglandin E2 agonist in aiding the healing of bone fractures. Its metabolism involves oxidation and N-dealkylation pathways, revealing its potential for therapeutic applications in bone healing (Prakash, Wang, O’Connell, & Johnson, 2008).
3. Synthesis of Pyrrolidine Derivatives
The compound has been utilized in the synthesis of N-tert-butyl disubstituted pyrrolidines, which are achieved through a nitrile anion cyclization strategy. This method has demonstrated high efficiency and yield, particularly in the creation of chiral pyrrolidine derivatives, highlighting its importance in synthetic organic chemistry and potential pharmaceutical applications (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
tert-butyl 3-formylpyrrolo[3,2-c]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)15-7-9(8-16)10-6-14-5-4-11(10)15/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRSHMWGKULOGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CN=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10722867 | |
| Record name | tert-Butyl 3-formyl-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate | |
CAS RN |
877060-55-4, 877260-55-4 | |
| Record name | 1,1-Dimethylethyl 3-formyl-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877060-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-formyl-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6a,7,11-Trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one](/img/structure/B3030104.png)

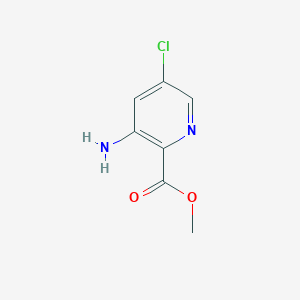
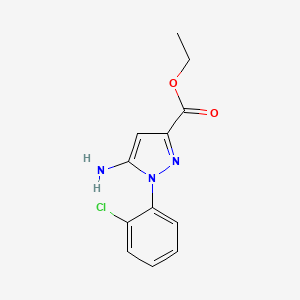

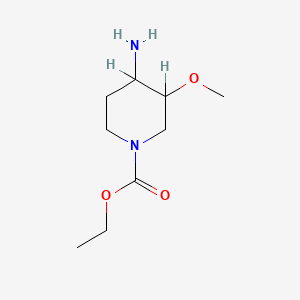
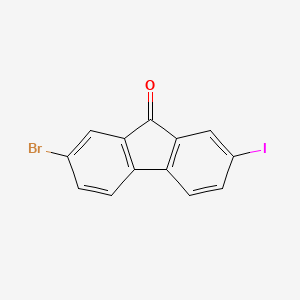
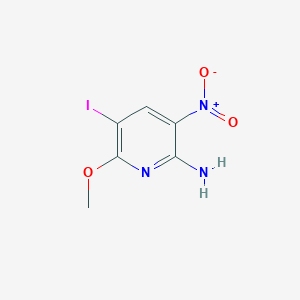
![[4-(Cyclopropylsulfanyl)phenyl]acetic acid](/img/structure/B3030119.png)
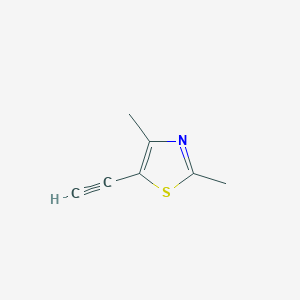
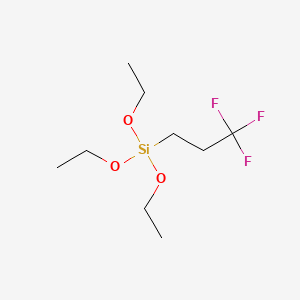
![4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid](/img/structure/B3030123.png)

